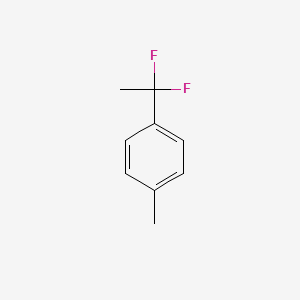

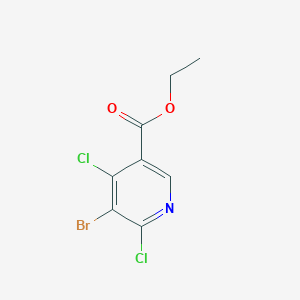

1-(1,1-Difluoroethyl)-4-methylbenzene

Overview

Description

Scientific Research Applications

EPR Studies on Methylbenzenes

- Research Focus: Electron paramagnetic resonance (EPR) studies on H-abstraction from methylbenzenes using “magic blue” reagent. This study provides insights into the selective abstraction of benzylic H-atom and immediate trapping of generated benzyl radical, revealing important aspects of reaction mechanisms involving similar compounds (Hong-Yan Dou et al., 2005).

Organometallic Chemistry Using Partially Fluorinated Benzenes

- Research Focus: The study discusses the use of fluorobenzenes, including fluoromethylbenzenes, as solvents or ligands in organometallic chemistry and transition-metal-based catalysis. It highlights their role in various chemical reactions and their potential in organic synthesis (S. Pike et al., 2017).

Electrochemical Fluorination of Aromatic Compounds

- Research Focus: This study explores the electrochemical fluorination of compounds like toluene and difluoromethylbenzene, which is relevant to understanding the fluorination mechanisms of 1-(1,1-Difluoroethyl)-4-methylbenzene. The findings provide insights into the formation of fluorinated products and the factors influencing these reactions (K. Momota et al., 1998).

C−H···F Interactions in Fluorobenzenes

- Research Focus: Investigating the existence and nature of C−H···F−C interactions in crystalline fluorobenzenes. This study provides valuable insights into the weak acceptor capabilities of the C−F group, crucial for understanding the properties and reactivity of fluorinated aromatic compounds (V. R. Thalladi et al., 1998).

Absorption of Methylbenzene in Ionic Liquids

- Research Focus: Exploring the solubility and absorption of methylbenzene in different ionic liquids. This research is significant for understanding the interactions and potential applications of 1-(1,1-Difluoroethyl)-4-methylbenzene in various solvent systems (Chen Zidan et al., 2017).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,1-difluoroethyl-substituted triazolothienopyrimidines, have been reported to inhibit human urea transport proteins (ut-b) .

Mode of Action

It is known that difluoroethyl groups can be introduced onto aromatic rings using difluoroethyl chloride . This process could potentially alter the properties of the target molecules, affecting their function.

Biochemical Pathways

Compounds with a similar structure have been used in mechanistic studies of the 3-isopropylmalate dehydrogenase enzyme (ipmdh), which is involved in the biosynthetic pathway of the essential amino acid l-leucine .

Pharmacokinetics

The presence of the difluoroethyl group could potentially affect these properties, as it has been shown to improve the microsomal stability of certain compounds .

Result of Action

It is known that the introduction of difluoroethyl groups onto aromatic rings can alter the properties of the target molecules, potentially affecting their function .

Action Environment

It is known that the stability and reactivity of difluoroethyl groups can be influenced by factors such as temperature and ph .

properties

IUPAC Name |

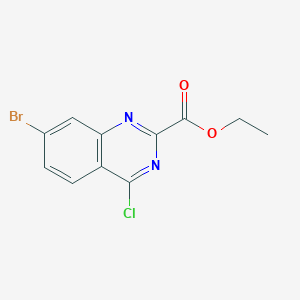

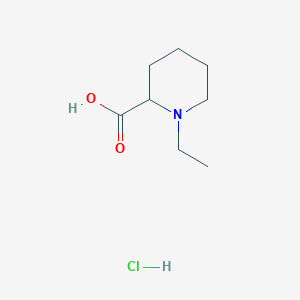

1-(1,1-difluoroethyl)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2/c1-7-3-5-8(6-4-7)9(2,10)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMYSHCXLYKTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoroethyl)-4-methylbenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

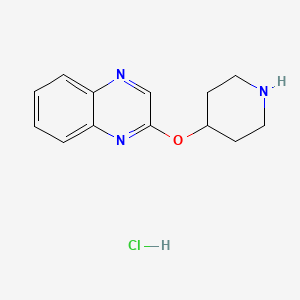

![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)

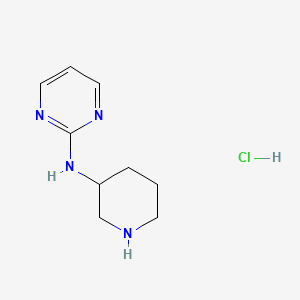

![{[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methyl}amine dihydrochloride](/img/structure/B1418766.png)